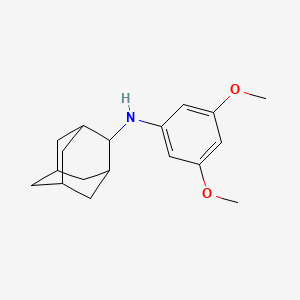![molecular formula C16H16N2O3 B5784412 methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)
methyl {4-[(benzylamino)carbonyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, also known as MBC, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. This compound is known for its ability to inhibit the growth of various microorganisms, making it a promising candidate for use as a pesticide and fungicide. In
Mecanismo De Acción
The mechanism of action of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate involves the inhibition of microtubule assembly in cells. Microtubules are important structures in cells that are involved in various cellular processes, including cell division. By inhibiting microtubule assembly, this compound disrupts the normal functioning of cells, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, this compound has been shown to have anti-tumor and anti-inflammatory effects. However, the exact mechanisms underlying these effects are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl {4-[(benzylamino)carbonyl]phenyl}carbamate in lab experiments is its ability to inhibit microbial growth. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, this compound also has some limitations. For example, it can be toxic to certain types of cells, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on methyl {4-[(benzylamino)carbonyl]phenyl}carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for this compound, such as its potential use as an anti-tumor agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Conclusion:
This compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. Its ability to inhibit microbial growth makes it a promising candidate for use as an antibiotic, pesticide, and fungicide. While there are still many unanswered questions about the biochemical and physiological effects of this compound, there is no doubt that this compound has the potential to make a significant impact in a variety of fields.
Métodos De Síntesis
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminobenzoyl chloride with benzylamine to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with methyl chloroformate to form this compound. The overall synthesis method is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, this compound has been shown to have antimicrobial properties, making it a promising candidate for use as an antibiotic. In agriculture, this compound has been used as a pesticide and fungicide due to its ability to inhibit the growth of various microorganisms.
Propiedades
IUPAC Name |
methyl N-[4-(benzylcarbamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)18-14-9-7-13(8-10-14)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMQOPVEYWFUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

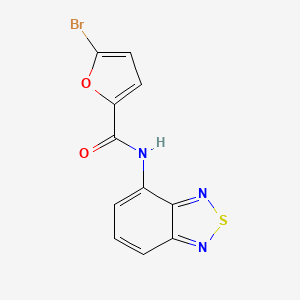
![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5784340.png)
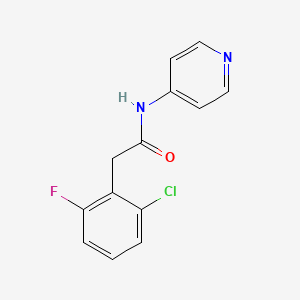
![N-[(4-methyl-1-piperidinyl)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5784350.png)
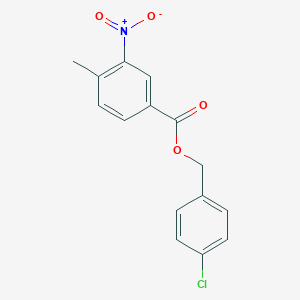
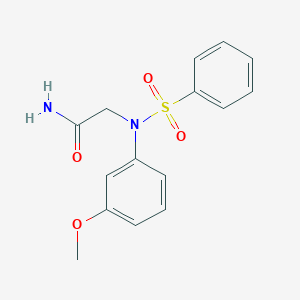
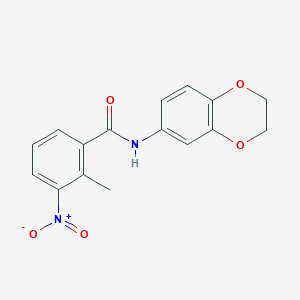
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)
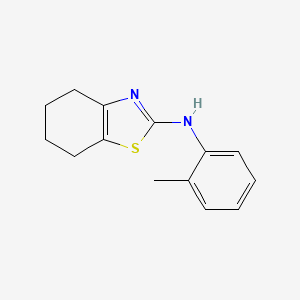
![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
